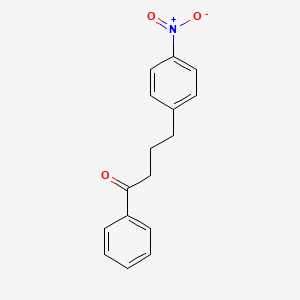

4-(4-Nitrophenyl)-1-phenylbutan-1-one

Description

Structural Classification and Nomenclature of 4-(4-Nitrophenyl)-1-phenylbutan-1-one

This compound is an organic compound characterized by a specific arrangement of functional groups. Structurally, it is classified as an aryl alkyl ketone. fiveable.me This classification is due to the presence of a carbonyl group (C=O) bonded to an aromatic (aryl) ring—in this case, a phenyl group—and an alkyl chain which is, in turn, substituted with another aryl group (the 4-nitrophenyl moiety). fiveable.me

The molecule's backbone is a four-carbon butanone chain. A phenyl group is attached to the first carbon (C1), which is also the carbonyl carbon, making it a phenone. The fourth carbon (C4) of the butane (B89635) chain is attached to a phenyl ring that is substituted with a nitro group (-NO2) at its para-position (the 4-position of the ring).

Systematic nomenclature, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), designates the compound as This compound . Alternative valid names include 1-Butanone, 4-(4-nitrophenyl)-1-phenyl- . epa.gov The compound is registered under the CAS (Chemical Abstracts Service) number 5345-29-9 . epa.gov

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | 1-Butanone, 4-(4-nitrophenyl)-1-phenyl- epa.gov |

| CAS Number | 5345-29-9 epa.gov |

| Molecular Formula | C16H15NO3 molbase.com |

| Molecular Weight | 269.295 g/mol molbase.com |

| Chemical Class | Aryl Alkyl Ketone fiveable.me |

Importance of Aryl Ketones and Nitrophenyl Moieties in Contemporary Chemical Research

The two key structural components of the title compound, the aryl ketone framework and the nitrophenyl moiety, are of significant interest in modern chemical and pharmaceutical research.

Aryl ketones are a class of organic compounds that serve as crucial intermediates and building blocks in organic synthesis. fiveable.me Their versatile reactivity makes them foundational to the synthesis of more complex molecules, including a wide range of pharmaceuticals and agrochemicals. Aryl ketones are frequently found as core structures in a diverse array of drugs, natural products, and photosensitizers. nih.govresearchgate.net Their synthesis is a well-addressed area of organic chemistry, with methods like Friedel-Crafts acylation being classic examples, and newer techniques continually being developed. fiveable.meorganic-chemistry.org

The nitrophenyl moiety , and nitroaromatic compounds in general, are widely utilized in medicinal chemistry and materials science. ontosight.ai The nitro group is a strong electron-withdrawing group, a property that significantly influences a molecule's reactivity and its interactions with biological systems. researchgate.net This functional group is a key component in numerous bioactive compounds and pharmaceuticals, including antibacterial, antiprotozoal, and anticancer agents. ontosight.ainih.gov For instance, the 5-nitroimidazole moiety is a cornerstone of drugs like metronidazole. nih.gov In synthetic chemistry, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (-NH2), providing a route to an entirely different class of compounds with distinct properties and applications.

Overview of Academic Research Trends on Related Chemical Architectures

Academic research into chemical architectures related to this compound is vibrant and multifaceted. The combination of a ketone linker between two aryl rings, with one bearing a nitro functional group, places it within a class of compounds studied for various potential applications.

A significant trend involves the synthesis of novel heterocyclic compounds that incorporate nitrophenyl groups. acs.org Researchers are actively designing and synthesizing molecules like nitrophenyl-bearing tetrahydroisoquinolines to explore their potential in biological and medicinal fields, driven by the diverse pharmacophoric properties of these combined moieties. acs.org Such studies often investigate the cytotoxic activities of these new compounds against various cancer cell lines. acs.org

Furthermore, the development of new synthetic methodologies for aryl ketones remains a major focus. nih.govresearchgate.net Research into transition metal-catalyzed reactions, for instance, aims to create more efficient and selective ways to construct ketone-containing molecules. nih.gov This includes multi-carbon homologation techniques that use aryl ketones as starting materials to build longer-chain ketones and aldehydes, which are also valuable synthetic intermediates. nih.gov

The broader class of nitroaromatic compounds is continuously explored for new therapeutic agents. ontosight.ainih.gov Studies have investigated nitroaromatics for antimicrobial, antifungal, and anticancer properties, leveraging the unique electronic and reactive nature of the nitro group to achieve desired biological effects. ontosight.ainih.gov

Established Synthetic Routes to this compound

Traditional synthetic strategies often rely on readily available starting materials and well-understood reaction mechanisms. These routes provide a foundational understanding of the synthesis of this and related diarylbutanones.

One common strategy involves the use of precursors containing the 4-nitrophenyl group, such as 4-nitrobenzaldehyde (B150856) or 4-nitrobenzyl chloride. For instance, an aldol (B89426) reaction between acetone (B3395972) and p-nitrobenzaldehyde can yield 4-hydroxy-4-(4-nitrophenyl)butan-2-one. semanticscholar.orgresearchgate.netresearchgate.net This intermediate can then undergo further transformations to arrive at the target compound.

Similarly, derivatives of 4-nitrobenzyl chloride can be employed in nucleophilic substitution reactions. For example, 4-nitrobenzyl bromide has been used in reactions with various nucleophiles to form new carbon-sulfur bonds, which could be adapted for carbon-carbon bond formation. researchgate.net

| Precursor | Reaction Type | Intermediate |

| 4-Nitrobenzaldehyde | Aldol Condensation | 4-hydroxy-4-(4-nitrophenyl)butan-2-one |

| 4-Nitrobenzyl chloride | Nucleophilic Substitution | N/A |

This table outlines common precursors and reaction types for the synthesis of the target compound's backbone.

Another approach involves starting with a butanone or a related four-carbon scaffold and introducing the aryl groups. This can be achieved through various C-C bond-forming reactions where the butanone acts as a nucleophile or an electrophile after appropriate activation.

While not a direct synthesis of the title compound, electrophilic iodination of ketones is a relevant functionalization technique. mdpi.comnih.gov This method allows for the introduction of an iodine atom at the α-position of a ketone. mdpi.comrsc.orgrsc.org This α-iodoketone can then serve as a precursor for subsequent cross-coupling reactions to introduce an aryl group. For instance, an α-iodinated phenylbutanone derivative could potentially be coupled with a 4-nitrophenylboronic acid derivative under Suzuki coupling conditions. Various iodinating agents and conditions have been developed, including the use of molecular iodine with an oxidant or hypervalent iodine reagents. mdpi.comrsc.org

| Reagent System | Substrate | Product |

| I₂ / H₂O₂ | Aromatic Ketones | α-Iodoketones |

| NH₄I / Oxone® | Alkyl Ketones | α-Iodo Alkyl Ketones mdpi.com |

| 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione | Allylic Alcohols | α-Iodoketones rsc.org |

This interactive table summarizes various electrophilic iodination methods applicable to ketone functionalization.

Advanced Synthetic Transformations

More contemporary synthetic methods often employ catalytic systems and novel bond-forming strategies to improve efficiency, selectivity, and substrate scope.

Organocatalysis has emerged as a powerful tool in organic synthesis. nih.gov For the synthesis of γ-aryl ketones, the synergistic merger of photoredox catalysis and organocatalysis has been successfully employed for the direct β-coupling of cyclic ketones with aryl ketones to form γ-hydroxyketones. nih.govacs.org This approach involves the generation of radical intermediates that selectively couple to form the desired carbon-carbon bond. nih.gov N-heterocyclic carbenes are another class of organocatalysts that can be used to generate homoenolate equivalents from α,β-unsaturated aldehydes, enabling the synthesis of γ-butyrolactones. acs.org These strategies could be conceptually adapted for the asymmetric synthesis of this compound.

Recent advancements have led to innovative carbon-carbon bond-forming reactions. One such method is the multi-carbon homologation of aryl ketones to generate long-chain ketones and aldehydes. researchgate.netsemanticscholar.org This process involves a transition metal-catalyzed C-C bond cleavage of an aryl ketone, followed by a cross-coupling reaction with an alkenol. researchgate.netsemanticscholar.org This deconstruction-reconstruction strategy allows for the direct transformation of alkyl ketones to aryl ketones through a photoredox-catalyzed deacylation-aroylation sequence. researchgate.netnih.gov Such a method could potentially be applied to construct the 1,4-dicarbonyl system or related structures present in the target molecule. Other notable C-C bond-forming reactions include the Heck, Suzuki, and Sonogashira reactions, which are staples in modern organic synthesis for coupling aryl groups. chemistry.coach

Chemo- and Regioselective Synthesis (e.g., Alkylation of Enol Acetates for α-Alkyl Ketones)

The chemo- and regioselective synthesis of α-alkyl ketones can be effectively achieved through the alkylation of enolates or their equivalents. While direct alkylation of ketone enolates can sometimes lead to issues with polyalkylation and lack of regioselectivity, the use of enol acetates as precursors offers a more controlled approach. The enol acetate (B1210297) of an appropriate precursor ketone can be selectively alkylated at the α-position. This method, however, is not the most commonly cited for the synthesis of this compound.

A more prevalent and direct route to compounds with a similar 1,3-diaryl-4-nitro-1-butanone structure is the Michael addition of nitromethane (B149229) to chalcones. researchgate.net This reaction, promoted by microwave irradiation and in the absence of a solvent, provides a green and efficient method for the synthesis of this class of compounds. researchgate.net For the specific synthesis of this compound, this would involve the reaction of nitromethane with (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one (a chalcone (B49325) derivative).

Mechanistic Studies of Synthetic Routes

Elucidation of Reaction Mechanisms

The mechanism of the Michael addition of nitromethane to a chalcone derivative to form a 1,3-diaryl-4-nitro-1-butanone involves the following key steps:

Enolate Formation: In the presence of a base, nitromethane is deprotonated to form a resonance-stabilized carbanion (nitronate).

Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is a conjugate addition reaction.

Protonation: The resulting enolate intermediate is then protonated to yield the final 1,3-diaryl-4-nitro-1-butanone product. researchgate.net

This reaction pathway is favored due to the stability of the intermediate enolate and the strong nucleophilicity of the nitronate anion.

Kinetic and Thermodynamic Considerations in Synthesis

Precursor Chemistry and Intermediate Derivatives

Utilization of Nitroalkanes in Ketone Synthesis (e.g., Henry Reaction)

Nitroalkanes, particularly nitromethane, are valuable C1 synthons in organic synthesis. The Henry (or nitroaldol) reaction, which is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, is a fundamental C-C bond-forming reaction. This reaction typically yields β-nitro alcohols, which can be further transformed into other functional groups. While the direct synthesis of this compound via a standard Henry reaction is not straightforward, the underlying principle of generating a nucleophilic nitronate anion is central to the Michael addition route described earlier.

Role of Halogenated Butanone Intermediates (e.g., α-bromoketones)

α-Halogenated ketones, such as α-bromoketones, are versatile intermediates in organic synthesis. For instance, 2-bromo-1-phenylbutan-1-one (B142206) is a known reactive intermediate. smolecule.com These compounds are susceptible to nucleophilic substitution at the α-carbon, allowing for the introduction of various functional groups.

An Examination of the Synthetic Pathways Relevant to this compound

A logical synthetic approach to this compound would involve the creation of its immediate precursor, the secondary alcohol 4-(4-nitrophenyl)-1-phenylbutan-1-ol. This alcohol could then be oxidized to yield the desired ketone. The synthesis of this precursor alcohol can be envisioned through a Grignard reaction, a powerful tool for carbon-carbon bond formation. This would involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with the aldehyde 4-(4-nitrophenyl)butanal. The aldehyde itself could be prepared from a more readily available starting material, such as 4-(4-nitrophenyl)butan-1-ol, through a controlled oxidation.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(14-6-2-1-3-7-14)8-4-5-13-9-11-15(12-10-13)17(19)20/h1-3,6-7,9-12H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSNCMCZNHWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277598 | |

| Record name | 4-(4-nitrophenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-29-9 | |

| Record name | NSC3021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-nitrophenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Key Transformations in the Synthesis of Phenyl-Keto Derivatives

The final and crucial step in the proposed synthesis of 4-(4-Nitrophenyl)-1-phenylbutan-1-one is the oxidation of the secondary alcohol precursor, 4-(4-nitrophenyl)-1-phenylbutan-1-ol. This transformation is a fundamental reaction in organic synthesis, and a variety of reagents have been developed to achieve this conversion with high efficiency and selectivity. The choice of oxidant is critical, especially for substrates containing other sensitive functional groups, such as the nitro group present in the target molecule. The ideal reagent should selectively oxidize the secondary alcohol to a ketone without affecting the nitroaromatic system.

Several modern oxidizing agents are well-suited for this purpose, offering mild reaction conditions and high yields. Among the most common and effective are chromium-based reagents, such as Pyridinium Chlorochromate (PCC), and hypervalent iodine compounds, like the Dess-Martin Periodinane (DMP).

Pyridinium Chlorochromate (PCC) Oxidation:

Pyridinium Chlorochromate (PCC) is a milder version of chromic acid-based oxidants and is particularly useful for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without the risk of over-oxidation to carboxylic acids. bohrium.comrsc.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at room temperature. ontosight.ai

The general mechanism for the PCC oxidation of a secondary alcohol involves the formation of a chromate (B82759) ester intermediate. This is followed by a base-assisted elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and a reduced chromium species. bohrium.comrsc.org

Dess-Martin Periodinane (DMP) Oxidation:

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones. stackexchange.commasterorganicchemistry.com This reagent has several advantages, including neutral pH conditions, rapid reaction times, and the avoidance of toxic chromium byproducts. stackexchange.com The reaction is typically performed in chlorinated solvents like dichloromethane or chloroform (B151607) at room temperature and is often complete within a few hours. masterorganicchemistry.com

The mechanism of the Dess-Martin oxidation involves the formation of an intermediate by the reaction of the alcohol with the periodinane. This is followed by an intramolecular elimination reaction, where an acetate (B1210297) ligand on the iodine acts as a base to remove a proton from the alcohol's carbon atom, resulting in the formation of the ketone, an iodinane, and acetic acid. mdpi.com

The chemoselectivity of both PCC and DMP makes them suitable for the oxidation of 4-(4-nitrophenyl)-1-phenylbutan-1-ol. These reagents are known to tolerate a variety of functional groups, including the nitro group, which would remain intact during the oxidation of the secondary alcohol. stackexchange.commdpi.com

Below is a table summarizing the key aspects of these two common methods for the conversion of secondary alcohols to ketones.

| Oxidizing Agent | Typical Solvent | Reaction Temperature | Key Advantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good yields, avoids over-oxidation to carboxylic acids. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) or Chloroform | Room Temperature | Mild conditions, neutral pH, high selectivity, avoids toxic chromium waste. |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, multiplicities, and coupling constants for 4-(4-Nitrophenyl)-1-phenylbutan-1-one, are not publicly available in the searched resources.

Detailed ¹H NMR Spectral Analysis

A detailed analysis of the ¹H NMR spectrum for this compound cannot be provided as the spectrum is not available in the public domain.

Comprehensive ¹³C NMR Spectral Analysis

A comprehensive analysis of the ¹³C NMR spectrum for this compound is not possible due to the lack of available spectral data.

Advanced Two-Dimensional NMR Techniques

Information regarding the application of advanced two-dimensional NMR techniques to this compound is not available in the surveyed literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Experimental FTIR data detailing the characteristic absorption bands for this compound could not be found in the available resources.

Raman Spectroscopy for Molecular Vibrations

No experimental Raman spectroscopy data for this compound was found in the course of this research.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₆H₁₅NO₃, the expected monoisotopic mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Theoretical Monoisotopic Mass | 269.1052 u |

| Observed [M+H]⁺ Ion | 270.1125 u |

| Mass Accuracy (ppm) | < 5 ppm |

Note: The data presented in this table is illustrative and represents expected values for this compound based on its chemical formula.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways, driven by the presence of the carbonyl group, the phenyl ring, and the nitro group. The study of these pathways provides valuable structural information.

Key fragmentation processes for butyrophenones often involve α-cleavage and McLafferty rearrangement. nih.gov For the title compound, α-cleavage on either side of the carbonyl group is expected. Cleavage between the carbonyl carbon and the phenyl group would yield a benzoyl cation (C₆H₅CO⁺) at m/z 105.

The presence of the nitroaromatic moiety introduces other typical fragmentation patterns, such as the loss of NO₂ (46 u) and NO (30 u). nih.gov The fragmentation of the aliphatic chain can also occur.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 269 | [C₁₆H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 223 | [C₁₆H₁₅O]⁺ | Loss of NO₂ |

| 164 | [C₁₀H₁₀NO₂]⁺ | Cleavage of the C-C bond between C1 and C2 of the butane (B89635) chain |

| 120 | [C₈H₈O]⁺ | McLafferty Rearrangement product |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from α-cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl cation |

Note: This table presents a hypothetical fragmentation pattern based on known fragmentation behaviors of related chemical structures. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by observing transitions between different electronic energy levels upon the absorption or emission of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a ground electronic state to an excited state. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its chromophores: the benzoyl group and the 4-nitrophenyl group.

The 4-nitrophenyl group is a strong chromophore, typically exhibiting intense absorption bands due to π → π* transitions. researchgate.netresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring, leads to a significant redshift in the absorption maximum compared to unsubstituted benzene. The benzoyl group also contributes to the UV absorption spectrum.

Table 3: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

| ~260-280 nm | High | π → π | 4-Nitrophenyl |

| ~240-250 nm | Moderate | π → π | Benzoyl |

| ~320-340 nm | Low | n → π* | Carbonyl |

Note: The values in this table are estimations based on the UV-Vis spectra of similar aromatic ketones and nitroaromatic compounds. researchgate.netdocbrown.info

The photophysical properties of a molecule describe the processes that occur after it absorbs light, including fluorescence, phosphorescence, and non-radiative decay. Aromatic nitro compounds are known to have complex photophysical behaviors. acs.orgresearchgate.net The nitro group can significantly influence the excited state properties, often leading to efficient intersystem crossing to the triplet state and quenching of fluorescence. rsc.org

The primary chromophores in this compound are the benzoyl and the 4-nitrophenyl moieties. The extended π-system of the 4-nitrophenyl group is expected to be the dominant contributor to the low-energy absorption and emission properties. libretexts.org Due to the presence of the nitro group, the fluorescence quantum yield of this compound is anticipated to be low. The excited state dynamics would likely be dominated by non-radiative decay pathways and intersystem crossing.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govoup.com

While a specific crystal structure for this compound is not available in the searched literature, an XRD analysis would provide invaluable structural data. It would confirm the connectivity of the atoms and reveal the conformation of the butyl chain, as well as the relative orientation of the two phenyl rings. The packing of the molecules in the crystal lattice would also be determined, offering insights into the intermolecular forces at play.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the solid-state structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline state.

For this compound, a successful SCXRD analysis would require the growth of a suitable single crystal. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined. Key data obtained would be compiled into a crystallographic information file (CIF), detailing parameters such as the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | e.g., P2₁/c or Pbca (Common centrosymmetric space groups) |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

Crystal Packing and Intermolecular Interactions

The data from SCXRD also elucidates how individual molecules of this compound pack together in the crystal lattice. This packing is governed by non-covalent intermolecular forces. For this specific molecule, key interactions would likely include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds could be present. The oxygen atoms of the nitro (NO₂) and carbonyl (C=O) groups are potential hydrogen bond acceptors, interacting with aromatic or aliphatic C-H groups of neighboring molecules.

Aromatic Stacking (π–π Interactions): The presence of two aromatic rings (a phenyl group and a nitrophenyl group) suggests the high probability of π–π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, would play a significant role in stabilizing the crystal structure. The analysis would determine the geometry of this stacking (e.g., face-to-face or offset) and the centroid-to-centroid distances between the rings. For related nitrophenyl compounds, these distances are typically in the range of 3.7 to 3.9 Å. researchgate.net

Complementary Analytical Techniques

To confirm the identity and purity of the compound, as well as to understand its physical properties, several other analytical methods are employed.

Elemental Composition Analysis (CHN)

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula to verify the compound's purity and empirical formula. For this compound (C₁₆H₁₅NO₃), the theoretical values are calculated as follows:

Theoretical Elemental Composition of C₁₆H₁₅NO₃

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 16 | 192.176 | 71.36% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.62% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.20% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 17.82% |

| Total | | | 269.29 | 100.00% |

An experimental analysis would be expected to yield results within ±0.4% of these theoretical values to confirm the compound's identity and high purity.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, a TGA thermogram would show a stable baseline up to its decomposition temperature, at which point a significant mass loss would be observed. This provides information on the compound's thermal stability.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. The resulting curve would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition or crystallization events. scispace.com The melting point observed in a DTA scan would be a key physical characteristic of the compound.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orgresearchgate.net

The ground-state molecule of this compound is a diamagnetic species, meaning all its electrons are paired. Therefore, it would not produce a signal in an ESR experiment under normal conditions. An ESR spectrum would only be observable if the compound were to be converted into a paramagnetic radical species, for instance, through a one-electron reduction of the nitro group to form a radical anion, or through fragmentation induced by high energy (e.g., UV radiation) that could generate other radical intermediates. rsc.org In such a case, the ESR spectrum would provide valuable information about the electronic structure and environment of the unpaired electron.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry.

Electronic Structure and Molecular Orbital Theory

Once the optimized geometry is obtained, further calculations are performed to understand the molecule's electronic behavior, reactivity, and intermolecular interaction sites.

Reactivity Indices and Global Chemical DescriptorsBased on the HOMO and LUMO energy values, several global chemical descriptors can be calculated to quantify the molecule's reactivity. These indices provide a quantitative measure of chemical behavior.

Table 1: Key Global Chemical Descriptors This table is illustrative of the parameters that would be calculated in a dedicated study.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

These values would allow for a quantitative assessment of the stability and reactivity of 4-(4-Nitrophenyl)-1-phenylbutan-1-one.

Analysis of Electronic Fine Structure (for Nitrophenyl-Functionalized Systems)

The electronic fine structure of molecules containing a nitrophenyl group is a subject of significant interest due to the strong electron-withdrawing nature of the nitro moiety, which profoundly influences the molecule's electronic properties and reactivity. In nitrophenyl-functionalized systems, the nitro group perturbs the electronic distribution of the phenyl ring, leading to distinct features in the molecular orbitals and electronic spectra.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these electronic characteristics. For a molecule like this compound, DFT calculations would typically be employed to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the phenylbutan-1-one portion of the molecule, which is a relatively electron-rich region. Conversely, the LUMO is anticipated to be centered on the nitrophenyl group, a consequence of the nitro group's ability to stabilize negative charge.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. In systems functionalized with nitrophenyl groups, this gap can be modulated by the electronic properties of the rest of the molecule.

Studies on other nitrophenyl-functionalized systems, such as those on carbon nanotubes and graphene, have utilized techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to probe their electronic structure. nih.govresearchgate.net These experimental approaches, supported by theoretical calculations, reveal how the nitrophenyl group alters the density of states and introduces new electronic states within the material's band structure. nih.govresearchgate.net For this compound, a similar combination of theoretical and spectroscopic methods would be invaluable in precisely characterizing its electronic fine structure.

Conformational Analysis and Stereochemistry

Energy Landscapes and Stable Conformations

The conformational landscape of a flexible molecule like this compound is crucial for understanding its physical properties and biological activity. Due to the presence of several single bonds in the butanone linker, the molecule can adopt a multitude of conformations. Computational chemistry provides a means to explore this landscape and identify the most stable, low-energy conformers.

A pertinent example can be found in the computational analysis of a structurally similar molecule, 4-(4-hydroxyphenyl)-butan-2-one, commonly known as Raspberry Ketone. nih.govulster.ac.ukacs.orgnih.gov In a study of this compound, a scan of the dihedral angle around the rotatable bond in the butanoyl substituent was performed to identify stable conformers. nih.govulster.ac.ukacs.org This analysis revealed the existence of three low-energy conformers, with the most stable structure being separated from the others by approximately 5 kJ·mol⁻¹. nih.govulster.ac.uk

For this compound, a similar computational approach would be employed. The potential energy surface would be scanned by systematically rotating the dihedral angles of the bonds connecting the two phenyl rings and the butanone chain. This process would identify various local energy minima, each corresponding to a stable conformation. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. The most stable conformer would likely adopt a geometry that minimizes steric hindrance between the two bulky phenyl groups while allowing for favorable intramolecular interactions.

The following table illustrates the type of data that would be generated from such a conformational analysis, based on the findings for the analogous Raspberry Ketone nih.govulster.ac.uk:

| Conformer | Relative Energy (kJ·mol⁻¹) | Dihedral Angle (°) |

| 1 (Global Minimum) | 0.0 | 55.1 |

| 2 | ~5.0 | Varies |

| 3 | ~5.0 | Varies |

Note: The data in this table is for the analogous compound 4-(4-hydroxyphenyl)-butan-2-one and is presented for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Characterization and Activation Barriers

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. uio.nomdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or enolate formation, computational methods like DFT can be used to model the reaction pathway. The process involves locating the structures of the reactants, products, and the transition state. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The activation barrier (ΔE‡) and the reaction energy (ΔEr) are key parameters obtained from these calculations. For example, in a hypothetical reaction, the following data could be generated:

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Barrier (ΔE‡) | 15-25 |

| Reaction Energy (ΔEr) | -5 to +5 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational reaction mechanism studies.

By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be determined. Computational studies on the pyrolysis of n-alkanes have demonstrated the power of this approach in building and evaluating complex reaction networks. researchgate.net

Solvent Effects in Theoretical Predictions

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. wikipedia.orgrsc.org Computational models can account for solvent effects through either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, which is computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good balance between accuracy and computational cost.

For reactions of this compound, the choice of solvent would be critical. For example, in a reaction where charge is developed in the transition state, a polar solvent would be expected to stabilize the transition state more than the reactants, thereby lowering the activation barrier and accelerating the reaction. wikipedia.org Conversely, if the reactants are more charged than the transition state, a polar solvent would slow the reaction down. wikipedia.org

Theoretical models can be used to predict these effects by calculating the reaction profile in different solvents. researchgate.netubc.ca For instance, the activation barrier for a given reaction could be calculated in a nonpolar solvent like toluene (B28343) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to quantify the solvent's influence on the reaction kinetics. This type of analysis is crucial for understanding and optimizing reaction conditions.

Chemical Reactivity and Functional Group Transformations

Reactions at the Ketone Functionality

The ketone group is a primary site of reactivity in 4-(4-Nitrophenyl)-1-phenylbutan-1-one, susceptible to attack by nucleophiles at the electrophilic carbonyl carbon and reactions involving the adjacent α-carbons.

Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ketone functionality of this compound would result in the formation of a tertiary alcohol. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. It is important to note that Grignard reagents are also strong bases and can react with any acidic protons present in the molecule.

Hydride Reductions: The ketone can be readily reduced to a secondary alcohol using complex metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Sodium borohydride is a milder reagent and would selectively reduce the ketone without affecting the nitro group. In contrast, the more reactive LiAlH₄ can potentially reduce both the ketone and the nitro group, leading to a mixture of products unless reaction conditions are carefully controlled.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr), followed by H₃O⁺ | Tertiary Alcohol | Forms a new C-C bond. |

| Hydride Reduction | NaBH₄, MeOH | Secondary Alcohol | Chemoselective for the ketone over the nitro group. |

| Hydride Reduction | LiAlH₄, followed by H₃O⁺ | Secondary Alcohol and/or Amino Alcohol | Less selective; can also reduce the nitro group. |

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) imparts acidity to this position, allowing for the formation of an enolate intermediate under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Enolization and Alkylation: Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will quantitatively generate the enolate. This enolate can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. libretexts.org The choice of base is crucial; weaker bases like alkoxides may lead to self-condensation reactions. bham.ac.uk

Aldol (B89426) Condensations: The enolate of this compound can also act as a nucleophile in aldol reactions. In a "crossed" or "mixed" aldol condensation, this enolate can attack the carbonyl group of another aldehyde or ketone (e.g., benzaldehyde) that lacks α-hydrogens to prevent self-condensation of the reaction partner. masterorganicchemistry.comyoutube.com The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone, a process driven by the formation of a conjugated system. masterorganicchemistry.com

| Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Alkylation | 1. LDA, THF, -78 °C 2. R-X (e.g., CH₃I) | Lithium Enolate | α-Alkylated Ketone |

| Crossed Aldol Condensation | Base (e.g., NaOH), Aldehyde (e.g., Benzaldehyde) | Enolate | β-Hydroxy Ketone (Aldol Adduct) |

| Aldol Dehydration | Aldol Adduct, Heat/Acid | - | α,β-Unsaturated Ketone |

The ketone functionality can undergo oxidative cleavage through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The established order is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the phenyl group has a higher migratory aptitude than the propyl group, so the expected product would be phenyl 4-(4-nitrophenyl)butanoate.

Another potential rearrangement is the Beckmann rearrangement, which would first require the conversion of the ketone to an oxime by reaction with hydroxylamine. masterorganicchemistry.com Treatment of the oxime with a strong acid would then induce a rearrangement to form an N-substituted amide. masterorganicchemistry.com

Reactivity of the Nitroaryl Moiety

The nitrophenyl group is another key reactive center in the molecule, primarily undergoing reduction of the nitro group and influencing substitution reactions on the aromatic ring.

The nitro group is readily reduced to a primary amine, which is a common transformation in organic synthesis. A variety of reducing agents can be employed, and the choice of reagent is critical for achieving chemoselectivity, especially given the presence of the reducible ketone group.

Catalytic hydrogenation is a highly effective method for this reduction. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) can selectively reduce the nitro group to an amine without affecting the ketone. tcichemicals.comrsc.org This method is often preferred due to its clean reaction profile and high yields.

Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction. scispace.com These conditions are generally compatible with a ketone functionality. Other methods include the use of sodium dithionite (B78146) (Na₂S₂O₄) or catalytic transfer hydrogenation with reagents like hydrazine (B178648) in the presence of a catalyst. Many of these methods offer good selectivity for the nitro group in the presence of other reducible functional groups like ketones. organic-chemistry.orgsci-hub.se

| Method | Reagents | Product | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-(4-Aminophenyl)-1-phenylbutan-1-one | High selectivity for the nitro group over the ketone. |

| Metal/Acid Reduction | Sn, HCl or Fe, HCl | 4-(4-Aminophenyl)-1-phenylbutan-1-one | Classic method, generally ketone-tolerant. scispace.com |

| Transfer Hydrogenation | Hydrazine, Pd/C | 4-(4-Aminophenyl)-1-phenylbutan-1-one | Avoids the use of pressurized H₂ gas. |

Electrophilic Aromatic Substitution (EAS): The nitrophenyl ring in this compound is strongly deactivated towards electrophilic aromatic substitution. Both the nitro group and the acyl group (part of the butanone chain) are powerful electron-withdrawing groups. These groups pull electron density out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.com Both are also meta-directing groups. libretexts.org Therefore, any electrophilic substitution, which would require harsh reaction conditions, is expected to occur at the positions meta to the nitro group (and ortho to the butanone chain attachment point). makingmolecules.com

Nucleophilic Aromatic Substitution (NAS): In contrast, the strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), provided there is a suitable leaving group (like a halogen) on the ring. chemistrysteps.commasterorganicchemistry.comlibretexts.org For this compound itself, SNAr is not a primary reaction pathway as there is no leaving group. However, if a derivative, such as 4-(2-chloro-4-nitrophenyl)-1-phenylbutan-1-one, were used, the ring would be highly activated for nucleophilic attack. The nitro group stabilizes the negatively charged Meisenheimer intermediate, particularly when it is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org A strong nucleophile could then displace the chloride.

Transformations of the Butane (B89635) Linker

The four-carbon aliphatic chain connecting the two phenyl rings is a key structural element that can be selectively modified to alter the molecule's properties. The positions of interest on this linker are the α-carbon (C2, adjacent to the ketone) and the benzylic carbon (C4, adjacent to the 4-nitrophenyl ring), both of which exhibit enhanced reactivity.

Halogenation at Different Positions of the Alkane Chain

Halogenation of this compound can be directed to specific positions on the alkane chain by selecting appropriate reagents and conditions. The primary sites for halogenation are the α-position to the carbonyl group and the benzylic position.

α-Halogenation : The hydrogens on the carbon atom adjacent to the carbonyl group (α-hydrogens) are acidic and can be replaced by halogens under both acidic and basic conditions. libretexts.orgyoutube.com In an acid-catalyzed reaction, an enol intermediate is formed, which then reacts with the halogen (Cl₂, Br₂, I₂). youtube.com This method is generally preferred for achieving monohalogenation. libretexts.org Base-promoted halogenation proceeds through an enolate intermediate. This reaction is often difficult to control, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, frequently leading to polyhalogenation. libretexts.orgyoutube.com

Benzylic Halogenation : The hydrogen atoms on the carbon adjacent to the 4-nitrophenyl ring are at the benzylic position. These C-H bonds are weaker and susceptible to free-radical halogenation. masterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) are commonly used for selective bromination at the benzylic position, leaving the α-position untouched. youtube.comyoutube.com This selectivity arises because the benzylic radical intermediate is stabilized by resonance with the aromatic ring. youtube.com

| Position of Halogenation | Reagent/Conditions | Expected Product | Reaction Type |

| C2 (α-position) | Br₂ / Acetic Acid | 2-Bromo-4-(4-nitrophenyl)-1-phenylbutan-1-one | Acid-Catalyzed Halogenation |

| C2 (α-position) | SO₂Cl₂ | 2-Chloro-4-(4-nitrophenyl)-1-phenylbutan-1-one | α-Chlorination |

| C4 (Benzylic position) | N-Bromosuccinimide (NBS), light (hν) or initiator | 4-Bromo-4-(4-nitrophenyl)-1-phenylbutan-1-one | Free-Radical Halogenation |

Selective Functional Group Interconversions along the Aliphatic Chain

Beyond halogenation, the aliphatic chain can undergo other transformations. While specific examples on this compound are not extensively documented, established methods in organic synthesis allow for plausible conversions. One key strategy involves first modifying the ketone. For instance, the reduction of the carbonyl group to a hydroxyl group creates a secondary alcohol, (1R)-4-(4-nitrophenyl)-1-phenylbutan-1-ol, which serves as a handle for further reactions like oxidation or substitution. nih.gov

Another site for selective oxidation is the benzylic C4 position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the C-H bonds at the benzylic position. masterorganicchemistry.com Under harsh conditions, this can lead to cleavage of the alkyl chain and formation of a carboxylic acid. However, milder and more selective reagents can be employed to introduce a hydroxyl or carbonyl group at this position.

Derivatization Strategies

Derivatization of this compound can be achieved by targeting its primary functional groups. The ketone carbonyl is a prime site for condensation reactions, while the nitro group, after reduction, provides a nucleophilic amine for further modifications.

Synthesis of Activated Carbonate and Carbamate (B1207046) Derivatives (e.g., using 4-nitrophenyl chloroformate)

The title compound itself does not directly react with 4-nitrophenyl chloroformate. However, it can be readily converted into precursors that do. The formation of carbonate and carbamate derivatives typically requires a two-step synthetic sequence involving the modification of the existing functional groups. researchgate.net

Carbamate Synthesis : This route involves the initial reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)-1-phenylbutan-1-one. This primary aromatic amine can then react with 4-nitrophenyl chloroformate in the presence of a base to form a highly activated N-(4-nitrophenoxycarbonyl) derivative, which is a carbamate. nih.gov This activated carbamate can serve as a versatile intermediate for the synthesis of ureas and other derivatives.

Carbonate Synthesis : This pathway begins with the selective reduction of the ketone to a secondary alcohol. This alcohol can then be treated with 4-nitrophenyl chloroformate and a base (like pyridine (B92270) or triethylamine) to yield a 4-nitrophenyl carbonate ester. researchgate.netemerginginvestigators.org These carbonate derivatives are useful as activated precursors for creating other carbonates and carbamates. acs.org

| Derivative Type | Precursor Molecule | Reagent | Resulting Functional Group |

| Carbamate | 4-(4-Aminophenyl)-1-phenylbutan-1-one | 4-Nitrophenyl chloroformate / Base | Aryl Carbamate |

| Carbonate | 4-(4-Nitrophenyl)-1-phenyl-1-butanol | 4-Nitrophenyl chloroformate / Base | Carbonate Ester |

Formation of Schiff Base and Imino Derivatives

The carbonyl group of the ketone is susceptible to nucleophilic attack by primary amines, leading to the formation of imines, commonly known as Schiff bases. dergipark.org.tr This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. researchgate.net The reaction is general and can be performed with a wide variety of aliphatic and aromatic primary amines. mdpi.com The resulting Schiff bases contain a C=N double bond in place of the original C=O group and are important intermediates in organic synthesis. jocpr.com

| Reactant Amine | Product Name (Systematic) | Product Class |

| Aniline (B41778) | N-(1-phenyl-4-(4-nitrophenyl)butylidene)aniline | Schiff Base |

| Benzylamine | N-benzyl-1-(1-phenyl-4-(4-nitrophenyl)butylidene)amine | Schiff Base |

| Hydroxylamine | This compound oxime | Oxime |

| Hydrazine | (E)-(1-(4-(4-nitrophenyl)-1-phenylbutylidene)hydrazine) | Hydrazone |

Formation of Azido (B1232118) Ketone Derivatives

The introduction of an azido (-N₃) group can be achieved selectively at the α-position of the ketone. rsc.org This transformation, known as α-azidation, typically involves the reaction of the ketone's enol or enolate form with an azide (B81097) source. organic-chemistry.org A common method is the direct azidation of α-bromo ketones with sodium azide. nih.gov Alternatively, direct electrophilic azidation can be accomplished using reagents like tosyl azide (TsN₃) or other azide transfer agents in the presence of a base. acs.org The resulting α-azido ketone, 2-azido-4-(4-nitrophenyl)-1-phenylbutan-1-one, is a valuable synthetic intermediate, as the azide group can be readily transformed into an amine via reduction or participate in cycloaddition reactions. rsc.orgnih.gov

| Reaction Method | Reagents | Expected Product |

| Substitution from α-Haloketone | 2-Bromo-4-(4-nitrophenyl)-1-phenylbutan-1-one + Sodium Azide (NaN₃) | 2-Azido-4-(4-nitrophenyl)-1-phenylbutan-1-one |

| Electrophilic Azide Transfer | Base (e.g., KHMDS) + Tosyl Azide (TsN₃) | 2-Azido-4-(4-nitrophenyl)-1-phenylbutan-1-one |

| Iodine(III)-mediated Azidation | Silyl enol ether of parent ketone + Iodosylbenzene + TMSN₃ | 2-Azido-4-(4-nitrophenyl)-1-phenylbutan-1-one |

Photochemical and Electrochemical Behavior

The chemical reactivity of "this compound" is significantly influenced by the presence of two distinct functional groups: a ketone and a nitro group. These moieties dictate the compound's behavior under photochemical and electrochemical conditions, leading to a range of transformations.

Photochemical Transformations (e.g., Photoelimination, Photoreduction of Ketones)

The photochemistry of "this compound" is primarily governed by the phenyl ketone chromophore. Upon absorption of light, typically in the UV region, the ketone can be excited to a singlet state, which may then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are characteristic of aryl alkyl ketones.

Photoelimination (Norrish Type II Reaction)

A prominent photochemical pathway for ketones possessing a γ-hydrogen atom is the Norrish Type II reaction. researchgate.netwikipedia.org In "this compound," the carbon atom gamma to the carbonyl group has available hydrogen atoms. The excited carbonyl group can abstract one of these γ-hydrogens via a six-membered cyclic transition state, forming a 1,4-biradical intermediate. youtube.comlibretexts.org This biradical can then undergo one of two primary pathways:

Cleavage (Fragmentation): The biradical can cleave at the Cα-Cβ bond to yield acetophenone (B1666503) and 1-nitro-4-vinylbenzene. The enol formed from the initial fragmentation quickly tautomerizes to the more stable acetophenone. researchgate.net

Cyclization (Yang Cyclization): Intramolecular recombination of the biradical can lead to the formation of a cyclobutanol (B46151) derivative, specifically 1-phenyl-2-(4-nitrophenyl)cyclobutanol. researchgate.net

The relative efficiency of fragmentation versus cyclization can be influenced by factors such as the solvent and the lifetime of the biradical intermediate. researchgate.net

Photoreduction of the Ketone

In the presence of a suitable hydrogen donor, such as isopropyl alcohol, the excited ketone can undergo photoreduction. libretexts.org This process typically involves the abstraction of a hydrogen atom from the donor solvent by the excited carbonyl oxygen, leading to the formation of a ketyl radical. Subsequent radical-radical coupling can produce a pinacol, in this case, 1,2-bis(4-(4-nitrophenyl)butyl)-1,2-diphenylethane-1,2-diol. Diaryl ketones are particularly susceptible to this type of photoreduction. libretexts.org

Influence of the Nitro Group

While the primary photochemical events are centered on the ketone, the nitro group can also be photoactive. Photoexcited nitroarenes are known to act as oxidants, capable of abstracting hydrogen atoms from suitable donors. acs.orgchemrxiv.org It is plausible that under certain conditions, an intramolecular redox reaction could occur, although the Norrish Type II pathway is generally more facile for ketones with accessible γ-hydrogens. Furthermore, photoinduced rearrangements involving the nitro group have been observed in other α-(nitrophenyl)ketones, leading to cyclic hydroxamates. rsc.org

Table 1: Expected Photochemical Transformation Products of this compound

| Reaction Type | Key Intermediate | Major Products |

| Norrish Type II Cleavage | 1,4-Biradical | Acetophenone, 1-Nitro-4-vinylbenzene |

| Norrish Type II Cyclization | 1,4-Biradical | 1-Phenyl-2-(4-nitrophenyl)cyclobutanol |

| Photoreduction (in H-donor solvent) | Ketyl Radical | 1,2-bis(4-(4-nitrophenyl)butyl)-1,2-diphenylethane-1,2-diol |

Electrochemical Redox Processes of the Nitro Group and Ketone

The electrochemical behavior of "this compound" is characterized by the independent redox processes of the nitro and ketone functionalities. Cyclic voltammetry is a common technique used to study these processes. wikipedia.org

Electrochemical Reduction of the Nitro Group

The electrochemical reduction of aromatic nitro compounds has been extensively studied. researchgate.netuchile.cl In aprotic media, the reduction typically proceeds in a stepwise manner. The first step is a reversible one-electron transfer to form a nitro radical anion. uchile.clscielo.br This species is often stable enough to be detected by techniques like cyclic voltammetry. A second, usually irreversible, one-electron reduction can lead to a dianion, which is generally unstable and may undergo further chemical reactions.

Electrochemical Reduction of the Ketone

The ketone group in "this compound" is also electrochemically active. Aromatic ketones can be reduced in a one-electron process to form a radical anion. In the presence of a proton source, this can be followed by a second electron transfer and protonation to yield the corresponding alcohol. The direct β-functionalization of cyclic ketones with aryl ketones has been achieved through the generation of ketyl radicals via single-electron reduction. nih.gov The reduction of an aromatic ketone in the presence of a nitro group can be challenging to achieve selectively through chemical means, often requiring specific reagents to avoid reducing the nitro group. echemi.com Electrochemical methods, however, can offer greater control by tuning the electrode potential.

Table 2: General Electrochemical Reduction Pathways for Functional Groups in this compound

| Functional Group | Medium | Key Intermediates | Final Product(s) |

| Nitro (Ar-NO₂) | Aprotic | Nitro Radical Anion (Ar-NO₂⁻•) | Stable Radical Anion or Dianion |

| Nitro (Ar-NO₂) | Protic | Nitroso, Hydroxylamine | Amine (Ar-NH₂) |

| Ketone (Ar-CO-R) | Aprotic/Protic | Ketyl Radical Anion | Alcohol, Pinacol |

Applications and Synthetic Utility in Organic Chemistry

Role as a Versatile Synthetic Intermediate

The bifunctional nature of 4-(4-Nitrophenyl)-1-phenylbutan-1-one, containing both an electrophilic carbonyl center and a nitro group that can be transformed into a range of other functionalities, makes it a highly adaptable building block.

Building Block for Complex Polyfunctional Molecules

The true utility of this compound lies in its capacity to serve as a linchpin in the assembly of molecules bearing multiple functional groups. The ketone moiety can undergo a wide array of classical carbonyl reactions, including nucleophilic additions, reductions to alcohols, and reductive aminations to form amines.

Simultaneously, the nitro group on the terminal phenyl ring is a key functional handle. It can be readily reduced to an aniline (B41778) derivative, which opens up a vast landscape of subsequent chemical transformations. This resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, such as quinolines or benzimidazoles. The presence of these two distinct reactive sites on a single molecular scaffold allows for a modular and divergent approach to synthesis, enabling the creation of diverse and complex molecular libraries from a common precursor.

For instance, the reduction of the nitro group followed by intramolecular reductive amination could potentially lead to the formation of substituted piperidine (B6355638) or other nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.

Precursor in Natural Product Synthesis

While direct applications of this compound as a direct precursor in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various natural compounds. The γ-aryl ketone framework is a common feature in many biologically active molecules. Synthetic strategies often rely on building blocks that can introduce such features in a controlled manner.

The value of this compound lies in its potential for derivatization into key fragments for natural product synthesis. The ability to manipulate both the ketone and the nitro group allows for the construction of highly functionalized intermediates that could be employed in convergent synthetic routes. For example, derivatives of 4-phenylbutenone have been utilized in the synthesis of natural bromophenols, highlighting the importance of this core structure in accessing naturally occurring compounds. researchgate.net

Development of New Synthetic Methodologies

The reactivity of this compound makes it an interesting substrate for the development and optimization of novel catalytic reactions.

Substrate in Organocatalytic Reaction Development

Organocatalysis has become a powerful tool for the enantioselective synthesis of chiral molecules. Ketones are common substrates in enamine and iminium ion catalysis, enabling asymmetric α- and β-functionalization reactions. The ketone in this compound can be activated by chiral secondary amine catalysts (like proline and its derivatives) to form an enamine intermediate. This nucleophilic enamine can then react with various electrophiles in an enantioselective fashion.

The development of organocatalytic methods for the asymmetric reduction of the ketone or for the functionalization of the carbon atoms adjacent to the carbonyl group represents a significant area of research. Such transformations would provide chiral alcohols or other valuable chiral building blocks, where the stereochemistry is controlled by a small organic molecule catalyst rather than a metal. The broader class of γ-nitro ketones and related compounds are frequently used as benchmark substrates in the development of new organocatalytic Michael additions. benthamdirect.comacs.orgethz.ch

Application in Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a wide range of transformations that can be applied to a molecule like this compound. The aryl ring bearing the nitro group can participate in cross-coupling reactions if the nitro group is first converted to a more suitable functional group, such as a halide or triflate.

More directly, the ketone functionality can be targeted. For example, transition metal complexes are widely used for catalytic hydrogenation of ketones to alcohols, often with high levels of stereocontrol if a chiral catalyst is employed. Furthermore, modern methodologies involving transition metals can activate C-H bonds, potentially allowing for the direct functionalization of the aliphatic chain or the aromatic rings under catalytic conditions. Rhodium-catalyzed asymmetric arylations, for instance, are powerful methods for creating chiral diaryl structures, and related ketones could serve as substrates in the development of similar carbon-carbon bond-forming reactions. rsc.orgrsc.org

Contributions to Chemical Probe and Scaffold Generation

In medicinal chemistry and chemical biology, a chemical scaffold is a core structure of a molecule to which various substituents are attached to create a library of related compounds. This compound is an excellent candidate for such a scaffold. The butyrophenone (B1668137) core is a well-established pharmacophore found in numerous neuroleptic drugs, such as haloperidol. nih.govyoutube.com

By using this compound as a starting point, chemists can systematically modify different parts of the molecule. The phenyl ketone ring, the four-carbon linker, and the nitrophenyl ring can all be derivatized. This systematic modification is crucial for generating chemical probes to study biological targets and for developing new therapeutic agents. The conversion of the nitro group to an amine, for example, provides a key attachment point for building out complex side chains, a common strategy in drug discovery to optimize binding affinity and pharmacokinetic properties. The versatility of this compound allows for the exploration of a broad chemical space around the butyrophenone scaffold, facilitating the discovery of new bioactive molecules.

Development of Functional Probes

The presence of a nitroaromatic group in this compound makes it a candidate for the development of functional probes, particularly for the detection of specific analytes through fluorescence quenching. Nitroaromatic compounds are known to be effective quenchers of fluorescence due to their electron-accepting nature. mdpi.com This property is the basis for the design of chemosensors for various substances, including explosives like other nitroaromatics. rsc.orgresearchgate.net

In a typical scenario, a fluorescent molecule (fluorophore) is designed to interact with the analyte of interest. The 4-(4-nitrophenyl) moiety of the title compound could act as the recognition site and the quenching unit. For instance, in the presence of an electron-rich analyte, a charge-transfer complex could form, leading to a change in the fluorescence of a suitably designed probe system. The mechanism of quenching often involves photoinduced electron transfer (PET) from the excited state of the fluorophore to the nitroaromatic compound. acs.org

Researchers have successfully synthesized and utilized fluorescent probes containing polycyclic aromatic compounds for the detection of nitroaromatics. researchgate.net While this compound is not itself fluorescent, it could be chemically modified to incorporate a fluorophore. The ketone group or the phenyl rings could serve as points of attachment for a fluorescent tag, creating a bifunctional molecule capable of both analyte recognition and signal reporting.

Table 1: Potential Functional Probe Design Based on this compound

| Component of the Probe | Function | Potential Role of this compound |

| Fluorophore | Emits light upon excitation | Could be attached to the phenyl ring or via the ketone group. |

| Recognition Unit | Binds to the target analyte | The nitrophenyl group can interact with electron-rich species. |

| Signaling Unit | Changes in response to binding | The nitrophenyl group can act as a fluorescence quencher. |

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to create libraries of structurally diverse small molecules. cam.ac.uknih.gov The core principle of DOS is to start with a central scaffold and systematically introduce variations in its structure to explore a wide range of chemical space. cam.ac.uk this compound possesses several features that make it a promising scaffold for DOS.

The molecule has multiple reactive sites that can be independently addressed:

The ketone group can undergo a wide array of chemical transformations, such as reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new carbon-carbon bonds.

The nitro group on the aromatic ring is a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization. nih.gov The nitro group also activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various substituents. nih.govmdpi.com

The aromatic rings can undergo electrophilic substitution reactions, although the nitro group deactivates the ring it is attached to, directing substitution to the meta position. The other phenyl ring can be functionalized more readily.

By systematically applying different reaction sequences to these functional groups, a large and diverse library of compounds can be generated from this single starting material. This approach, often referred to as a "branching" strategy in DOS, allows for the efficient creation of novel molecular architectures for screening in biological assays. cam.ac.uk The use of versatile building blocks is a key aspect of successful DOS campaigns, and the multiple functional groups of this compound fit this requirement well. mdpi.commdpi.com

Table 2: Potential Reactions for Diversity-Oriented Synthesis using this compound as a Scaffold

| Functional Group | Reaction Type | Potential Products |

| Ketone | Reduction (e.g., with NaBH4) | Secondary alcohol |

| Ketone | Reductive Amination (e.g., with an amine and NaBH3CN) | Secondary or tertiary amine |

| Ketone | Wittig Reaction | Alkene |

| Nitro Group | Reduction (e.g., with SnCl2/HCl) | Aniline derivative |

| Nitro Group | Nucleophilic Aromatic Substitution | Substituted nitrobenzene |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted phenyl derivatives |

Material Science Precursor Applications

Monomers for Polymer Synthesis

The structure of this compound suggests its potential use as a monomer or a precursor to a monomer in polymer synthesis. The presence of the ketone group is particularly relevant in this context. Ketones are a class of monomers that can be used in the synthesis of various polymers, with the carbonyl group's reactivity being a key factor.

While ketones are generally less reactive in polymerization reactions compared to aldehydes, they can be incorporated into polymer backbones through various methods, including condensation polymerization. wordpress.comquora.com For instance, the ketone group could potentially react with a suitable comonomer to form a polymer. Furthermore, the ketone functionality can be a valuable pendant group in a polymer chain, allowing for post-polymerization modification. A methacrylate (B99206) monomer with a reactive ketone side-chain has been synthesized and polymerized to create a scaffold for further functionalization. nih.govacs.org

The synthesis of ketone-based polymers can be achieved through techniques like click chemistry, which allows for the creation of polymers with well-defined architectures. The this compound molecule could be modified, for example, by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety to one of the phenyl rings, to create a functional monomer. The resulting polymer would have pendant nitrophenylbutan-1-one units, which could then be further modified.

Table 3: Potential Polymerization Strategies Involving this compound

| Polymerization Approach | Role of this compound | Resulting Polymer Type |

| Condensation Polymerization | As a comonomer, reacting via the ketone or modified functional groups. | Copolymers with the butanone unit in the backbone. |

| Addition Polymerization | As a precursor to a functional monomer (e.g., after introducing a vinyl group). | Polymers with pendant this compound side chains. |

| Post-Polymerization Modification | The ketone group on a pre-formed polymer is reacted with a derivative of the title compound. | Polymers with functionalized side chains. |

Intermediates for Conjugated Systems

Conjugated polymers are a class of materials with alternating single and multiple bonds, which results in delocalized π-electrons along the polymer backbone. wikipedia.org This electronic structure gives them interesting optical and electronic properties, making them useful in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The synthesis of conjugated polymers often involves the use of aromatic precursors. nih.gov

This compound could serve as a valuable intermediate in the synthesis of conjugated systems. The key transformation would be the reduction of the nitro group to an amino group. Aromatic amines are common building blocks in the synthesis of conjugated polymers. For example, the resulting amino-functionalized molecule could be copolymerized with other monomers, such as dialdehydes or dihalides, to create conjugated polymers.

The two phenyl rings in the molecule could also be incorporated into a larger conjugated system. wikipedia.org While the butane (B89635) linker disrupts conjugation between the two rings, the molecule could be a precursor to a more rigid, planar structure necessary for extended conjugation. stackexchange.comucsb.edumsu.edu For example, intramolecular cyclization reactions could potentially be employed to create a more planar, fused-ring system. The synthesis of conjugated polymers from nitroaromatic precursors has been demonstrated as a viable route to new functional materials. uni-heidelberg.debohrium.com

Table 4: Potential Pathway to Conjugated Systems from this compound

| Step | Transformation | Result |